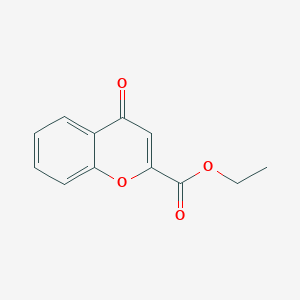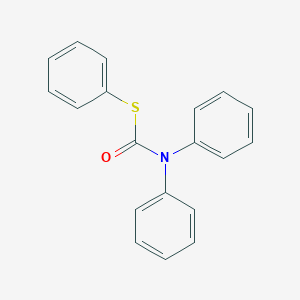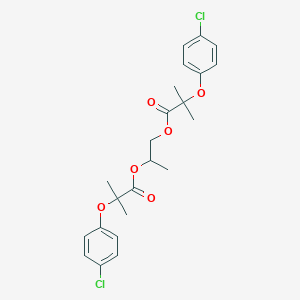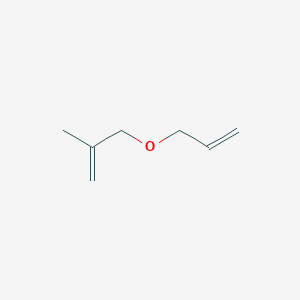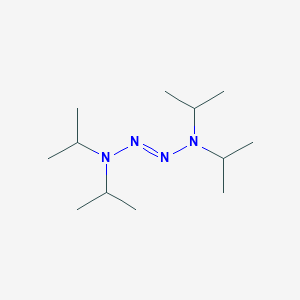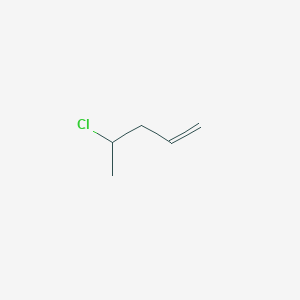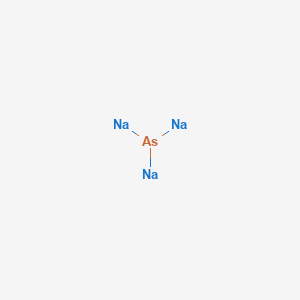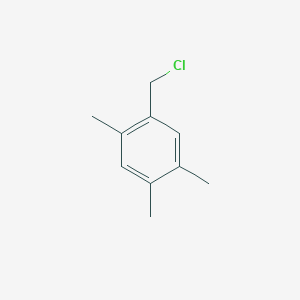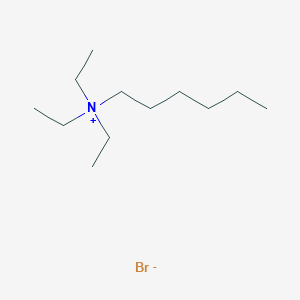
Siliciure de titane (Ti5Si3)
Vue d'ensemble
Description
Titanium silicide (Ti5Si3) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a ceramic material that is composed of titanium and silicon atoms, and it is known for its high melting point, excellent thermal stability, and good electrical conductivity. The synthesis of titanium silicide can be achieved through various methods, and it has been extensively studied for its potential applications in different fields.
Applications De Recherche Scientifique
Structure électronique et propriétés mécaniques
Les structures atomique et électronique, les modules d'élasticité, les fréquences de vibration et les caractéristiques thermodynamiques du siliciure de titane Ti5Si3 sont calculées par la méthode des ondes augmentées projetées dans le cadre de la théorie de la fonctionnelle de la densité . La surface de Fermi est calculée et la vitesse des électrons sur ses quatre feuillets est estimée . Cette compréhension de la structure électronique et des propriétés mécaniques de Ti5Si3 est cruciale pour ses diverses applications.
Microélectronique
Les siliciures de métaux de transition, y compris les siliciures de titane, sont largement utilisés comme contacts ohmiques dans la production d'ordinateurs à base de silicium en raison de leur faible résistance électrique et de leur compatibilité thermique avec le silicium . Ceci était lié à la production à grande échelle d'ordinateurs à base de silicium dans les années 1980 .
Matériaux de structure à haute température
La nécessité d'augmenter la température de fonctionnement tout en maintenant de bonnes propriétés mécaniques a conduit à des recherches intenses sur les alliages intermétalliques, y compris les siliciures de titane . On pense qu'ils constituent le matériau de structure qui résistera à des températures allant de 1300 à 1600 °C .
Nanotechnologie
Le développement rapide de la nanotechnologie a ouvert de multiples domaines d'application des nanofils de siliciure de titane, notamment les domaines microscopiques, les domaines des capteurs et des catalyseurs, les matériaux d'électrode, ainsi que leurs applications potentielles dans les nanodispositifs .
Circuits intégrés CMOS
Les siliciures de titane sont utilisés comme contacts source, grille et drain et interconnexions locales dans les circuits intégrés CMOS . Dans ces applications, il est important que la phase de siliciure de titane ait une faible résistivité (< 20 μΩ-cm) et ne s'agglomère pas pendant le traitement à haute température .
Préparation des nanofils
La préparation des nanofils de siliciure de titane peut être résumée comme une méthode descendante et une méthode ascendante<a aria-label="3: " data-citationid="56bef7bb-b640-238d-b763-
Mécanisme D'action
Target of Action
Titanium silicide (Ti5Si3) primarily targets the atomic and electronic structures, elastic moduli, vibrational frequencies, and thermodynamic characteristics . The compound’s primary role is to enhance the physical and mechanical properties of materials, particularly in high-temperature applications .
Mode of Action
The interaction of Ti5Si3 with its targets involves the formation of complex hexagonal D88 and orthorhombic C54 lattice structures . These structures contribute to the compound’s superior physical and mechanical properties, such as high lattice energies and melting temperatures, high hardness, elastic stiffness, and flow stresses . The formation of titanium silicides by mechanical alloying (MA) involves rapid, self-propagating high-temperature synthesis (SHS) reactions .
Biochemical Pathways
For instance, the formation of Ti5Si3 and the removal of impurity elements occur simultaneously during the electro-deoxidation process .
Pharmacokinetics
Its physical properties, such as its atomic and electronic structures, elastic moduli, and thermodynamic characteristics, can be analyzed using methods within the density functional theory .
Result of Action
The result of Ti5Si3’s action is the enhancement of the physical and mechanical properties of materials. For instance, it can increase the strength of alloys , contribute to the creation of a continuous anti-oxidation surface layer with excellent high-temperature oxidation resistance , and improve the wear resistance of titanium alloys .
Action Environment
The action, efficacy, and stability of Ti5Si3 can be influenced by environmental factors such as temperature and pressure. For example, its formation through mechanical alloying involves high-energy ball-milling of elemental powders at room temperature . Additionally, its oxidation resistance properties are particularly notable at high temperatures .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Titanium silicide (Ti5Si3) plays a significant role in biochemical reactions due to its interaction with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through metallic-covalent and ionic bonds . These interactions can influence the activity of enzymes and proteins, potentially altering biochemical pathways. For instance, titanium silicide (Ti5Si3) may interact with metalloproteins, affecting their catalytic activity and stability.
Cellular Effects
Titanium silicide (Ti5Si3) has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that titanium silicide (Ti5Si3) can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of titanium silicide (Ti5Si3) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Titanium silicide (Ti5Si3) can bind to active sites of enzymes, inhibiting or enhancing their activity . This binding can lead to conformational changes in the enzymes, affecting their function. Furthermore, titanium silicide (Ti5Si3) can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of titanium silicide (Ti5Si3) can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Titanium silicide (Ti5Si3) has been found to be relatively stable under physiological conditions, but its degradation products may have different biochemical properties . Long-term studies have shown that titanium silicide (Ti5Si3) can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of titanium silicide (Ti5Si3) vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of titanium silicide (Ti5Si3) can also result in toxic or adverse effects, including oxidative stress and cellular damage.
Metabolic Pathways
Titanium silicide (Ti5Si3) is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, titanium silicide (Ti5Si3) may influence the tricarboxylic acid cycle and oxidative phosphorylation, leading to changes in energy production and cellular metabolism.
Transport and Distribution
Within cells and tissues, titanium silicide (Ti5Si3) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Titanium silicide (Ti5Si3) may be transported via endocytosis and distributed to organelles such as mitochondria and lysosomes, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of titanium silicide (Ti5Si3) is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Titanium silicide (Ti5Si3) has been observed to localize in the nucleus, mitochondria, and cytoplasm, where it can interact with various biomolecules and influence cellular processes.
Propriétés
InChI |
InChI=1S/3Si.5Ti | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKTZDSRQHMHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Si].[Si].[Ti].[Ti].[Ti].[Ti].[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si3Ti5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray odorless powder; [Alfa Aesar MSDS] | |
| Record name | Pentatitanium trisilicide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21623 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12067-57-1 | |
| Record name | Titanium silicide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium silicide (Ti5Si3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentatitanium trisilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




